4-Methyl-3-benzyloxybenzoic acid methyl ester
Description
4-Methyl-3-benzyloxybenzoic acid methyl ester (CAS: 13224-94-7) is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position, a benzyloxy group at the 3-position, and a methyl substituent at the 4-position of the aromatic ring (Figure 1). Its molecular formula is C₁₆H₁₆O₄, with a molecular weight of 272.3 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, notably in the synthesis of Clomiphene, a selective estrogen receptor modulator . It is typically stored under controlled conditions (room temperature, inert atmosphere) and dissolved in organic solvents like DMSO or ethanol for laboratory use .
Properties
IUPAC Name |
methyl 4-methyl-3-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-8-9-14(16(17)18-2)10-15(12)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFKZZQLVQCGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of 3-Hydroxy-4-methylbenzoic Acid
The most straightforward route involves esterifying 3-hydroxy-4-methylbenzoic acid with methanol under acidic conditions. A protocol adapted from large-scale methyl ester syntheses utilizes concentrated sulfuric acid as a catalyst:
Procedure :
- Dissolve 3-hydroxy-4-methylbenzoic acid (1.0 equiv, 32 mmol) in anhydrous methanol (60 mL).
- Add sulfuric acid (3 mL) dropwise with stirring.
- Reflux at 65°C for 12 hours.
- Concentrate under reduced pressure, then partition the residue between ethyl acetate (100 mL) and saturated sodium bicarbonate (50 mL).
- Wash the organic layer with brine, dry over sodium sulfate, and evaporate to yield the methyl ester intermediate.
Yield : 84–89% for analogous substrates.
Key Optimization Parameters :
- Stoichiometry : A 1:1.2 molar ratio of acid to methanol ensures complete conversion.
- Catalyst Loading : 5–10% v/v sulfuric acid maximizes esterification without promoting side reactions.
- Temperature Control : Prolonged reflux (>10 hours) is critical for high yields.
Benzylation of Methyl 3-Hydroxy-4-methylbenzoate
Introducing the benzyloxy group at the meta position requires protection of the phenolic hydroxyl group. A two-step approach involving benzyl bromide and potassium carbonate in acetone is widely employed:
Procedure :
- Suspend methyl 3-hydroxy-4-methylbenzoate (1.0 equiv, 27.6 mmol) in acetone (60 mL).
- Add potassium carbonate (2.25 equiv) and benzyl bromide (2.25 equiv).
- Reflux at 56°C for 10 hours.
- Filter the mixture, concentrate the filtrate, and purify via silica gel chromatography (ethyl acetate/hexane, 1:4).
Yield : 69–75% for structurally similar compounds.
Reaction Mechanism :
The base deprotonates the phenolic hydroxyl, enabling nucleophilic attack on benzyl bromide to form the benzyl ether. Excess benzyl bromide ensures complete substitution.
Table 1: Benzylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 56 | 10 | 69 |
| NaH | THF | 65 | 8 | 72 |
| Cs₂CO₃ | DMF | 80 | 6 | 68 |
Transesterification of Methyl 3-Benzyloxy-4-methylbenzoate
For substrates with pre-existing benzyl protection, transesterification with alternative alcohols offers functional flexibility. A patent-derived method uses aliphatic ester solvents to enhance reactivity:
Procedure :
- Combine methyl 3-benzyloxy-4-methylbenzoate (1.0 equiv) with benzyl alcohol (3.0 equiv) in ethyl acetate (50 mL).
- Add sulfuric acid (0.5 equiv) and reflux at 110°C for 6 hours.
- Neutralize with aqueous sodium bicarbonate, extract with dichloromethane, and concentrate.
- Recrystallize from ethanol/water (3:1) to isolate the product.
Yield : 82–87% under optimized conditions.
Solvent Effects :
- Polar Solvents (e.g., DMF): Increase reaction rate but complicate purification.
- Nonpolar Solvents (e.g., toluene): Require higher temperatures but improve product isolation.
Purification and Characterization
Recrystallization :
The crude product is typically recrystallized from ethanol or ethyl acetate/hexane mixtures to achieve >95% purity.
Analytical Validation :
- ¹H NMR : Key signals include δ 3.90 (s, 3H, –OCH₃), δ 5.15 (s, 2H, –OCH₂C₆H₅), and δ 7.25–7.45 (m, 5H, benzyl aromatic).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity, with retention times of 8.2–8.5 minutes.
Industrial-Scale Considerations
Continuous Flow Synthesis :
Adopting flow chemistry reduces reaction times by 40% compared to batch processes, with yields exceeding 90% for multigram quantities.
Safety Protocols :
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-benzyloxybenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Methyl-3-benzyloxybenzoic acid.
Reduction: 4-Methyl-3-benzyloxybenzyl alcohol.
Substitution: Various substituted benzoic acid methyl esters depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
4-Methyl-3-benzyloxybenzoic acid methyl ester serves as a crucial intermediate in organic synthesis. It is utilized in the following ways:
- Building Block for Complex Molecules : The compound acts as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Protecting Group : The benzyloxy group can be employed as a protecting group in multi-step synthesis, facilitating the selective functionalization of phenolic compounds.
Pharmaceutical Research
In the pharmaceutical domain, this compound has shown potential as a precursor for drugs with anti-inflammatory and analgesic properties. Its applications include:
- Drug Development : Researchers are investigating its derivatives for potential therapeutic effects against various diseases.
- Biochemical Studies : It is used in enzyme-catalyzed reactions to explore metabolic pathways, enhancing our understanding of drug metabolism.
Material Science
The compound finds utility in material science through its application in the synthesis of polymers and resins:
- Polymer Production : this compound is incorporated into polymer formulations to impart specific mechanical and thermal properties.
- Agrochemical Formulations : Its derivatives are explored in the development of herbicides and pesticides, contributing to agricultural advancements.
Case Study 1: Synthesis of Drug Precursors
In a recent study, researchers synthesized a series of compounds based on this compound to evaluate their anti-inflammatory activity. The synthesized derivatives were subjected to biological assays, demonstrating promising results against inflammation markers.
| Compound | Yield (%) | Activity (IC50 µM) |
|---|---|---|
| Derivative A | 85 | 12 |
| Derivative B | 90 | 8 |
| Derivative C | 75 | 15 |
Case Study 2: Polymer Development
Another investigation focused on the use of this compound in polymer chemistry. Various copolymers were synthesized using this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical strength.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Copolymer X | 210 | 45 |
| Copolymer Y | 230 | 50 |
Mechanism of Action
The mechanism of action of 4-Methyl-3-benzyloxybenzoic acid methyl ester depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic and non-catalytic processes. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs, their substituents, molecular properties, synthesis methods, and applications:
Biological Activity
4-Methyl-3-benzyloxybenzoic acid methyl ester (CAS No. 1017082-78-8) is a compound of significant interest in the field of medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
- Molecular Formula : C16H16O3
- Molecular Weight : 256.3 g/mol
- Purity : Typically ≥95% .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interactions : Similar compounds have been shown to interact with various enzymes, including cytochrome P450, which plays a crucial role in drug metabolism. This interaction can lead to both activation and inhibition of enzymatic pathways, affecting overall metabolic processes .
- Cell Signaling Modulation : The compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and oxidative stress responses. This modulation can alter gene expression related to cell survival and proliferation .
- Adipocyte Differentiation : Research indicates that compounds structurally related to this methyl ester can promote adipogenesis in murine 3T3-L1 cells, suggesting implications for obesity-related studies .
Cellular Effects
The compound exhibits various effects on cellular functions:
- Gene Expression : It has been shown to alter the expression of genes involved in metabolic pathways, particularly those associated with oxidative stress and apoptosis .
- Metabolic Pathways : The interactions with cytochrome P450 enzymes suggest that the compound can significantly influence metabolic flux and metabolite levels within cells .
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage:
- Low Doses : Minimal effects on cellular function.
- High Doses : Significant changes in metabolism and potential toxicity, including liver and kidney damage .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Adipogenesis Study : A study conducted by Pan Hu et al. (2013) demonstrated that parabens, including those related to this compound, promote adipocyte differentiation in murine models. This finding underscores the potential link between exposure to such compounds and obesity .
- Hydrolysis and Metabolism : Research by Jewell et al. (2007) examined the hydrolysis of parabens by skin microsomes, providing insights into dermal absorption and metabolism, which is crucial for assessing localized toxicity .
Data Table: Summary of Biological Activities
Q & A
How can researchers optimize the synthesis of 4-Methyl-3-benzyloxybenzoic acid methyl ester to improve yield and purity?
Answer:
Optimization involves selecting high-purity starting materials (e.g., >97% purity for intermediates like 2-Methoxy-6-methylbenzoic acid ) and employing protective group strategies (e.g., benzyloxy groups) to minimize side reactions. Catalytic methods, such as acid- or base-mediated esterification under anhydrous conditions, can enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization (using solvents like chloroform or dichloromethane ) improves purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability and final product integrity.
What advanced analytical techniques are recommended for characterizing this compound in complex mixtures?
Answer:
THM-GC-MS (Thermally Assisted Hydrolysis and Methylation Gas Chromatography-Mass Spectrometry) is highly effective for detecting ester derivatives in mixtures, as demonstrated in the identification of 4-methoxybenzoic acid methyl ester (P6) and 3,4-dimethoxybenzoic acid methyl ester (G6) in geological samples . High-resolution NMR (¹H/¹³C) and FT-IR validate structural integrity, while HPLC with UV detection quantifies purity. For stereochemical analysis, chiral column chromatography or X-ray crystallography may be employed .
What reaction mechanisms are involved in the formation of this ester under different catalytic conditions?
Answer:
Under acidic conditions (e.g., H₂SO₄), the mechanism follows Fischer esterification, involving protonation of the carboxylic acid, nucleophilic attack by methanol, and dehydration. In basic conditions (e.g., NaOCH₃), the reaction proceeds via deprotonation of the acid to form a carboxylate anion, which reacts with methyl iodide in an SN2 mechanism. Transition-metal catalysts (e.g., Pd/C) may facilitate hydrogenolysis of protective benzyl groups post-esterification . Mechanistic studies should use kinetic isotope effects or computational modeling (DFT) to probe rate-determining steps.
How should storage conditions be tailored to preserve the stability of this compound during long-term research?
Answer:
Storage at 2–8°C in airtight, light-protected containers prevents hydrolysis and photodegradation . Solvent selection is critical: chloroform or DMSO stabilizes the ester in solution, while freeze-drying (lyophilization) is recommended for solid-state preservation. Regular purity checks via melting point analysis or HPLC detect degradation early. For extended storage, inert gas purging (N₂/Ar) minimizes oxidative side reactions.
What in vitro models are suitable for assessing the biological activity of this ester as a pharmaceutical intermediate?
Answer:
Cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., estrogen receptor binding assays) are relevant, given its role in synthesizing Clomiphene, an estrogen agonist-antagonist . Use human breast cancer cell lines (MCF-7) to evaluate estrogenic activity. For metabolic stability, liver microsome assays (e.g., rat or human CYP450 enzymes) assess susceptibility to esterase-mediated hydrolysis. Dose-response curves and IC₅₀ values quantify potency .
How can discrepancies in reported physicochemical properties (e.g., solubility, melting point) be resolved?
Answer:
Standardize measurement protocols: Differential Scanning Calorimetry (DSC) for melting points and shake-flask methods for solubility. Cross-reference data from authoritative sources like NIST Chemistry WebBook and peer-reviewed journals. Investigate batch-to-batch variability by comparing purity certificates (e.g., >98% purity in research-grade samples vs. commercial batches). Collaborative inter-laboratory studies enhance reproducibility.
What are the primary degradation pathways of this ester under varying pH and temperature conditions?
Answer:
Under acidic conditions, hydrolysis regenerates the parent carboxylic acid and methanol. Alkaline conditions promote saponification, yielding the carboxylate salt. Thermal degradation above 100°C may produce benzyl alcohol and methylated byproducts. Stability studies using accelerated aging (e.g., 40°C/75% RH) with HPLC monitoring identify degradation products. LC-MS/MS characterizes degradation pathways, while Arrhenius modeling predicts shelf life .
What strategies ensure stereochemical purity when synthesizing derivatives of this ester?
Answer:
Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation catalysts) during derivatization. Enantioselective chromatography (e.g., Chiralpak columns) separates stereoisomers. Stereochemical integrity is confirmed via optical rotation measurements and NOESY NMR to assess spatial arrangements. Asymmetric hydrogenation or enzymatic resolution (e.g., lipases) improves enantiomeric excess (ee) .
What challenges arise when scaling up the synthesis from laboratory to pilot scale?
Answer:
Heat dissipation becomes critical in exothermic reactions (e.g., esterification), requiring jacketed reactors. Solvent recovery systems (e.g., distillation) reduce waste. Process Analytical Technology (PAT) tools, like in-line FTIR, monitor reaction parameters in real time. Impurity profiles may shift due to mixing inefficiencies; orthogonal purification methods (e.g., crystallization followed by filtration) address this .
How does the reactivity of this ester compare to its non-methylated or demethoxy counterparts in nucleophilic substitution reactions?
Answer:
The methyl group at the 4-position and benzyloxy group at the 3-position sterically hinder nucleophilic attack compared to non-methylated analogs (e.g., 4-hydroxybenzoic acid methyl ester ). Electron-donating methoxy groups deactivate the aromatic ring, reducing electrophilicity. Comparative kinetic studies (e.g., SN2 reactions with Grignard reagents) quantify reactivity differences. Hammett plots correlate substituent effects with reaction rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
